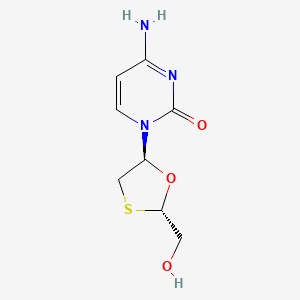

Lamivudine, (+/-)-trans-

Description

Overview of Synthetic Nucleoside Analogues in Biochemical Research

Synthetic nucleoside analogues are chemically modified versions of natural nucleosides, which are the fundamental building blocks of DNA and RNA. nih.gov These analogues are designed to mimic natural nucleosides, allowing them to be recognized by and interact with cellular or viral enzymes involved in nucleic acid synthesis. nih.govmdpi.com Their primary mechanism of action involves interfering with DNA or RNA synthesis and repair. mdpi.com Once taken up by cells, these prodrugs are phosphorylated by cellular enzymes into their active mono-, di-, and triphosphate forms. nih.gov The triphosphate analogues can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA or RNA chain, leading to chain termination and ultimately halting replication. nih.govmdpi.com

The significance of synthetic nucleoside analogues in biochemical research is immense. They have been instrumental in the development of therapies for a wide range of viral infections and cancers. nih.govmdpi.com The development of these compounds has a symbiotic relationship between the compound class and its therapeutic application; for instance, a compound initially developed as an antiviral agent might later be found to have potent anticancer properties. mdpi.com Researchers continually explore modifications to the sugar (furanose ring) and the nucleobase moieties to create new analogues with improved efficacy and reduced toxicity. mdpi.comrsc.org

| Property | Description |

| Definition | Chemically modified versions of natural nucleosides. nih.gov |

| Mechanism | Interfere with DNA/RNA synthesis, often by acting as chain terminators after intracellular phosphorylation. nih.govmdpi.com |

| Significance | Cornerstone of antiviral and anticancer chemotherapy. nih.govmdpi.com |

Historical Context of Thiacytidine Analogue Discovery and Development

The story of thiacytidine analogues is rooted in the broader history of dideoxynucleoside development. Following the initial success of drugs like zidovudine (B1683550) (AZT), researchers began to explore further modifications of the nucleoside scaffold. wikipedia.orgnih.gov One of the key areas of exploration was the replacement of the 3' carbon of the ribose sugar ring. wikipedia.orgasianpubs.org

The discovery of 2',3'-dideoxy-3'-thiacytidine (3TC), the class of compounds to which lamivudine (B182088) belongs, can be traced back to the work of Bernard Belleau and his colleagues. wikipedia.org In 1989, they first reported the synthesis of a racemic mixture of a 3'-thia analogue of 2'-deoxycytidine, designated (±)-BCH-189. asianpubs.orgnih.gov This racemic mixture, where the 3' carbon of the sugar ring is replaced by a sulfur atom, demonstrated promising activity against the human immunodeficiency virus (HIV). wikipedia.orgasianpubs.org

Further research revealed that both the positive (+) and negative (-) enantiomers of BCH-189 were active against HIV. wikipedia.orgnih.gov However, a crucial finding was that the (-)-enantiomer, which would later be named lamivudine, was significantly less cytotoxic to human cells than the (+)-enantiomer. asianpubs.orgresearchgate.net This discovery highlighted the therapeutic potential of the (-)-enantiomer and led to its further development. nih.gov In 1990, a highly diastereoselective synthesis of racemic 3′-thia-2′,3′-dideoxycytidine was developed, which showed excellent anti-HIV activity with no apparent cytotoxicity. nih.gov

Stereochemical Importance of (+/-)-trans- Configuration in Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the field of nucleoside analogues. Nucleosides typically have at least two chiral centers, leading to the possibility of different spatial arrangements known as stereoisomers. google.com In the case of lamivudine, the key stereochemical descriptors are cis/trans and (+)/(-).

The terms cis and trans refer to the relative orientation of the substituents on the oxathiolane ring. In the cis configuration, the nucleobase and the hydroxymethyl group at the C4' position are on the same side of the ring, whereas in the trans configuration, they are on opposite sides. google.combeilstein-journals.org Generally, only the cis-isomers of nucleoside analogues exhibit significant biological activity. google.com

The (+/-) designation, or enantiomers, refers to the optical activity of the molecules. A racemic mixture, denoted as (±), contains equal amounts of both the (+) and (-) enantiomers. asianpubs.org The initial synthesis of BCH-189 produced a racemic mixture of the cis isomer. asianpubs.org

The compound "Lamivudine, (+/-)-trans-" refers to the racemic mixture of the trans isomer of 2',3'-dideoxy-3'-thiacytidine. While the cis isomer is the biologically active form, the study of the trans isomers is also scientifically relevant for several reasons:

Synthesis and Separation: The synthesis of nucleoside analogues often results in a mixture of both cis and trans isomers. nih.gov Developing methods to separate these isomers is a significant challenge for synthetic chemists.

Understanding Structure-Activity Relationships: By comparing the biological activity of cis and trans isomers, researchers can better understand the structural requirements for enzyme binding and inhibition. The general lack of activity in trans isomers helps to confirm the specific conformational needs of the target enzymes. google.com

Control of Stereochemistry: A primary challenge in the synthesis of lamivudine is the cost-effective control of the oxathiolane stereochemistry to selectively produce the desired cis isomer. nih.govacs.org Research into controlling the stereochemical outcome of the glycosylation reaction, the step that joins the sugar and base, is crucial for efficient large-scale synthesis. nih.govacs.orgacs.org

| Stereochemical Term | Definition in the Context of Lamivudine | Research Significance |

| cis | The nucleobase and the C4'-hydroxymethyl group are on the same side of the oxathiolane ring. google.com | Generally the biologically active configuration. google.com |

| trans | The nucleobase and the C4'-hydroxymethyl group are on opposite sides of the oxathiolane ring. beilstein-journals.org | Often produced as a byproduct in synthesis; its study helps understand structure-activity relationships. nih.gov |

| (+/-) or Racemic | A mixture containing equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers. asianpubs.org | Initial synthesis often produces racemic mixtures; separation of enantiomers is a key research focus. asianpubs.orgrsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-22-1, 136846-20-3 | |

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereoselective Methodologies

Total Synthesis Strategies for the 1,3-Oxathiolane (B1218472) Scaffold

Retrosynthetic Analysis of Lamivudine (B182088)

A common retrosynthetic approach to Lamivudine (1) involves disconnecting the C-N glycosidic bond, leading to a protected cytosine base and a functionalized 1,3-oxathiolane sugar mimic. rsc.org This key oxathiolane intermediate is often derived from simpler, achiral starting materials. One strategy begins with the cleavage of dimethyl maleate (B1232345) using ozone, followed by a reaction with dithianediol to form the oxathiolane core. nih.gov Another approach utilizes the reaction of a glyoxylate (B1226380) derivative with a mercaptoacetaldehyde (B1617137) equivalent. nih.govbeilstein-journals.org The commercial synthesis often involves a retrosynthetic route that leads back to low-cost, widely available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. acs.orgsemanticscholar.org This "supply-centered synthesis" focuses on building the oxathiolane framework from basic chemical feedstocks. acs.org

The general retrosynthetic strategy is outlined below:

Figure 1: Retrosynthetic Analysis of Lamivudine

graph TD

A[Lamivudine] -->|Glycosidic Bond Disconnection| B{1,3-Oxathiolane Intermediate + Cytosine};

B -->|Ring Formation| C{Acyclic Precursors};

C -->|Functional Group Interconversion| D[Simple Starting Materials];

Key Precursor Synthesis and Derivatization

The synthesis of key precursors is paramount for the successful construction of Lamivudine. A crucial intermediate is the 5-acetoxy-1,3-oxathiolane, which serves as a glycosyl donor in the coupling reaction with the nucleobase. mit.edu The synthesis of this intermediate can be achieved through various routes. For instance, an L-menthyl glyoxylate derivative can be reacted with 1,4-dithiane-2,5-diol. researchgate.net The resulting product can then be acylated to provide the desired 5-acetoxy functionality. nih.gov

Derivatization plays a critical role in both activating the oxathiolane ring for glycosylation and in controlling stereochemistry. americanpharmaceuticalreview.com For example, acylation of the 5-hydroxyl group of the oxathiolane intermediate not only prepares it for the coupling reaction but can also influence the diastereoselectivity of the final product. nih.govacs.org In some strategies, derivatization with a chiral auxiliary is employed to guide the stereochemical outcome of the synthesis. google.com Common derivatization techniques include acylation and silylation to protect reactive functional groups and facilitate analysis. americanpharmaceuticalreview.com

Enantioselective and Diastereoselective Synthesis Approaches

The biological activity of Lamivudine resides almost exclusively in the (-)-enantiomer (the cis isomer), which possesses lower cytotoxicity than its enantiomer. google.com Therefore, the development of enantioselective and diastereoselective synthetic methods is of utmost importance.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of Lamivudine. google.com L-menthol is a commonly used chiral auxiliary, which can be introduced by esterification with a glyoxylate precursor. researchgate.netgoogle.com The resulting L-menthyl glyoxylate can then be used to construct the oxathiolane ring. researchgate.net The bulky menthyl group directs the stereochemical course of subsequent reactions, leading to the desired enantiomer. nih.govresearchgate.net This approach often involves a crystallization-induced dynamic kinetic resolution, where the desired diastereomer selectively crystallizes from the reaction mixture. researchgate.netthieme-connect.com Other chiral auxiliaries, such as (S)-naproxenoyl chloride and (R)-methyl mandeloyl chloride, have also been investigated for their potential to induce stereoselectivity in the glycosylation step. google.com An innovative approach utilizes a lactic acid derivative as a chiral auxiliary that both activates the anomeric center for N-glycosylation and transfers stereochemical information. nih.govresearchgate.net

| Chiral Auxiliary | Precursor | Key Transformation | Reference |

| L-menthol | Glyoxylic acid | Crystallization-induced dynamic kinetic resolution | researchgate.netthieme-connect.com |

| (S)-Naproxenoyl chloride | Oxathiolane intermediate | Stereoselective glycosylation | google.com |

| (R)-Methyl mandeloyl chloride | Oxathiolane intermediate | Stereoselective glycosylation | google.com |

| Lactic acid derivative | Oxathiolane intermediate | Stereoselective acylation and glycosylation | nih.govresearchgate.net |

Enzymatic Resolution Techniques for Stereochemical Control

Enzymatic resolution offers a powerful and highly selective method for obtaining enantiomerically pure intermediates in the synthesis of Lamivudine. asianpubs.org Lipases are frequently employed for this purpose. For example, Mucor miehei lipase (B570770) can be used for the enzymatic resolution of an oxathiolane propionate (B1217596) intermediate, affording the desired enantiomerically enriched precursor. nih.govasianpubs.org Similarly, lipases have been utilized in the late-stage enzymatic kinetic resolution of racemic nucleosides to esterify the undesired enantiomer. rsc.org

Another key enzyme, cytidine (B196190) deaminase, can be used to selectively deaminate the undesired enantiomer of 2'-deoxy-3'-thiacytidine, leaving the desired Lamivudine intact. asianpubs.org The use of enzymes like Candida antarctica lipase B (CAL-B) and subtilisin Carlsberg has been explored in dynamic kinetic resolution protocols. rsc.orgnih.govresearchgate.net These enzymes can selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the stereoisomers. rsc.org

| Enzyme | Substrate | Transformation | Outcome | Reference |

| Mucor miehei lipase | Oxathiolane propionate | Enzymatic resolution | Enantiomerically-enriched substrate | nih.govasianpubs.org |

| Cytidine deaminase | Racemic 2'-deoxy-3'-thiacytidine | Enantioselective deamination | Optically pure Lamivudine | asianpubs.org |

| Candida antarctica lipase B (CAL-B) | Racemic oxathiolane intermediate | Kinetic resolution (acetylation) | Separation of enantiomers | rsc.orgnih.govresearchgate.net |

| Subtilisin Carlsberg | Racemic oxathiolane intermediate | Kinetic resolution (acetylation) | Separation of enantiomers | rsc.orgnih.govresearchgate.net |

| Klebsiella oxytoca | Not specified | Asymmetric preparation of a chiral intermediate | Chiral intermediate for Lamivudine | nih.gov |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy that allows for the theoretical conversion of a racemate into a single enantiomer in 100% yield. rsc.orgnih.gov This is achieved by combining a rapid in situ racemization of the starting material with a stereoselective reaction. rsc.orgnih.gov In the context of Lamivudine synthesis, DKR has been successfully applied to key intermediates. rsc.orgasianpubs.org

One notable DKR approach involves the reversible formation of a hemithioacetal intermediate, which undergoes rapid racemization. rsc.orgnih.gov An enzyme, such as surfactant-treated subtilisin Carlsberg, then selectively catalyzes the cyclization and acetylation of one of the enantiomers, leading to a highly enantioenriched 1,3-oxathiolane precursor. rsc.orgresearchgate.netrsc.org This method has been shown to be highly efficient, providing the desired intermediate in good yield and high enantiomeric excess. rsc.org Another DKR strategy employs a crystallization-induced process where L-menthol is used as a chiral auxiliary. researchgate.netthieme-connect.com The desired diastereomer preferentially crystallizes from the solution, driving the equilibrium towards its formation. thieme-connect.com

N-Glycosylation Reactions for Cytosine Coupling

The formation of the C-N glycosidic bond between the 1,3-oxathiolane moiety and the cytosine base is a critical step in the synthesis of Lamivudine. nih.gov The Vorbrüggen glycosylation is a widely employed method for this transformation. researchgate.netthieme-connect.com This reaction typically involves the coupling of a silylated pyrimidine (B1678525) base, such as persilylated cytosine, with a glycosyl donor, which is an activated form of the oxathiolane ring. nih.govresearchgate.net The efficiency and stereoselectivity of this coupling are highly dependent on the activation of the anomeric center and the reaction conditions, particularly the choice of Lewis acid catalyst. nih.govgoogle.com

Research has explored various systems to promote this reaction. For instance, the combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent has been shown to activate a 1,3-oxathiolanyl acetate donor for N-glycosylation with silylated cytosine derivatives. mit.edumit.edu This method can lead to the desired cis-oxathiolane (B17513) products in high yields (up to 95%) and with significant diastereoselectivity (>20:1 dr). mit.edumit.edu Another approach utilizes systems like triethylsilane/iodine (Et3SiH/I2) which act as sources of anhydrous HI to promote the N-glycosidation, achieving excellent chemical efficiency and stereoselectivity. researchgate.netresearchgate.net

Controlling the stereochemistry at the anomeric center (C2 of the oxathiolane ring) is crucial for obtaining the desired cis-nucleoside structure of Lamivudine. Activation of this center is a prerequisite for the nucleophilic attack by the cytosine base. This is often achieved by introducing a good leaving group at the anomeric position.

One innovative strategy employs a lactic acid derivative to serve the dual function of activating the anomeric center for N-glycosylation and simultaneously transferring stereochemical information to the substrate. acs.orgresearchgate.netnih.gov Acylation of the oxathiolane with a chiral lactic acid derivative establishes the stereochemistry of both the proximal and remote stereocenters in a single step. acs.orgvulcanchem.com The ester group in the acylated oxathiolane intermediate can direct the incoming cytosine nucleophile to the desired face of the oxathiolane ring via an anchimeric effect, which is the participation of a neighboring group in a reaction. acs.orgnih.gov This approach allows for the selective formation of either the β- or α-enantiomer depending on the chirality of the lactic acid derivative used. acs.orgresearchgate.net

Another method involves the in situ generation of an anomeric iodide from an acylated oxathiolane. Inspired by the in situ generation of HI from I2, this cost-effective glycosylation method was developed to activate the anomeric center for coupling with cytosine. nih.gov While functional, the cost of iodine presented a challenge for large-scale production. nih.gov The use of trimethylsilyl (B98337) iodide (TMSI) as a catalyst for the glycosylation of a benzoylated oxathiolane has also been reported, though it resulted in a mixture of β and α anomers that required subsequent separation. nih.gov

Lewis acids play a pivotal role in the N-glycosylation step by activating the oxathiolane donor. google.com Various Lewis acids have been investigated, including stannic chloride (SnCl4), titanium tetrachloride (TiCl4), and trimethylsilyl triflate (TMSTf). nih.govgoogle.com The choice of Lewis acid can significantly influence the yield and, more importantly, the stereoselectivity of the glycosylation reaction. google.com

A notable development in this area is the use of Zirconium (IV) chloride (ZrCl4) as a mild, inexpensive, and efficient catalyst for the N-glycosylation step in Lamivudine synthesis. acs.orgacs.orgresearchgate.net This method has proven effective for large-scale synthesis. acs.orgacs.org The ZrCl4-mediated reaction proceeds at room temperature and allows for the preferential formation of a single nucleoside isomer from a mixture of four possible stereoisomers of the 1,3-oxathiolane acetate substrate. acs.orgacs.org Research indicates that an optimal amount of 0.5 equivalents of ZrCl4 provides encouraging results in terms of both chemical yield and stereoselectivity. thieme-connect.comacs.orgacs.org The use of ZrCl4 leads to a complete inversion of configuration during glycosylation, yielding the required cis-(-) isomer with high optical purity and in quantitative yield. google.com The stereoselectivity is thought to arise from a preferential interaction between the sulfur heteroatom of the oxathiolane and the Lewis acid. nih.gov

| Catalyst System | Key Features | Outcome | Reference |

| ZrCl₄ | Mild, inexpensive, efficient for large-scale synthesis. | Preferential formation of the desired cis-isomer with high stereoselectivity. | google.comacs.orgacs.org |

| TMSCl-NaI (wet) | Activates 1,3-oxathiolanyl acetate donor. | High yield (up to 95%) and good diastereoselectivity (>20:1 dr) for cis-isomer. | mit.edumit.edu |

| SnCl₄ | Used for exclusive formation of the β-anomer. | Predictable stereochemistry in N-glycosylation. | nih.gov |

| TMSI | Catalyst for glycosylation of benzoylated oxathiolane. | Resulted in a 1.3:1 mixture of β/α anomers requiring separation. | nih.gov |

Purification and Isolation of Stereoisomers in Research Synthesis

Following the glycosylation reaction, the resulting mixture often contains the desired cis-isomer along with the undesired trans-isomer, as well as enantiomers of both. newdrugapprovals.orggoogle.com Therefore, effective purification and isolation methods are critical to obtaining enantiomerically pure Lamivudine.

A common strategy involves the separation of the cis and trans diastereomers first, followed by the resolution of the racemic cis-mixture. newdrugapprovals.org Separation of diastereomers can sometimes be achieved by fractional crystallization. newdrugapprovals.org However, more robust methods are often required. One such method involves acetylation of the diastereomeric mixture, followed by chromatographic separation, and subsequent deacetylation to yield the separated isomers. google.com

For the resolution of the enantiomers of cis-Lamivudine, several techniques have been developed. Crystallization-induced dynamic kinetic resolution is one powerful approach. researchgate.net Another effective method is the formation of a host-guest complex, or clathrate, with a chiral resolving agent. google.com Optically pure (S)-(−)-1,1′-bi(2-naphthol), known as (S)-BINOL, has been successfully used for this purpose. researchgate.netgoogle.com When racemic Lamivudine is treated with (S)-BINOL in a suitable solvent like methanol (B129727), a complex with the desired (-)-[2R,5S]-cis-Lamivudine is preferentially formed and crystallizes out of the solution. google.com This complex can be isolated by filtration, providing a clean separation of the enantiomers with an enantiomeric excess often greater than 99%. google.com The Lamivudine can then be recovered from the complex. newdrugapprovals.org

Recrystallization is also a key technique for purifying intermediates. For example, the glycosylated product from certain synthetic routes can be purified by simple recrystallization to yield the intermediate with high optical purity before the final reduction step. mit.edugoogle.com Chiral High-Pressure Liquid Chromatography (HPLC) is another essential analytical tool used to monitor and confirm the chirality and enantiomeric purity of the intermediates and the final product. nih.govacs.org

| Purification Step | Method | Purpose | Reference |

| Diastereomer Separation | Acetylation, chromatography, deacetylation | Separation of cis and trans isomers. | google.com |

| Enantiomer Resolution | Complexation with (S)-BINOL | Isolation of the desired (-)-[2R,5S]-cis enantiomer from the racemic mixture. | researchgate.netgoogle.com |

| Intermediate Purification | Recrystallization | To obtain intermediates of high optical purity before subsequent steps. | mit.edugoogle.com |

| Purity Analysis | Chiral HPLC | To monitor and confirm the enantiomeric excess of the product. | nih.gov |

Molecular Structure, Conformation, and Polymorphism Research

Spectroscopic Characterization Techniques for Structural Elucidationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for analyzing the conformational dynamics of molecules in solution. nih.gov For lamivudine (B182088), solid-state NMR has been particularly insightful, revealing significant differences between its polymorphic forms. rsc.org The flexibility of the furanoside ring, a component of the lamivudine structure, allows it to adopt a range of conformations, a characteristic that can be studied using NMR techniques such as the analysis of H-H coupling constants and Nuclear Overhauser Effect (NOE) data. frontiersin.org Computational methods, in conjunction with NMR, help to visualize conformational dynamics and rotational energy barriers, providing a more complete picture of the molecule's behavior in solution. copernicus.org

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the lamivudine molecule, offering a fingerprint of its structure and intermolecular interactions. researchgate.netnih.gov These techniques are particularly sensitive to the presence of different polymorphic forms, as variations in the crystal lattice lead to distinct spectral features. americanpharmaceuticalreview.com For instance, the hydrated and anhydrous forms of lamivudine can be distinguished by characteristic Raman peaks at 783 cm⁻¹ and 798 cm⁻¹, respectively. researchgate.netnih.gov Studies have shown that interactions with crystalline water significantly affect the vibrational motions of lamivudine's polymorphs. researchgate.netnih.gov Furthermore, specific Raman scattering bands can be correlated with the conformation of the 5'-CH2OH moiety of the molecule. nih.gov

| Technique | Polymorph | Characteristic Peak (cm⁻¹) | Reference |

| Raman Spectroscopy | Hydrated (Form I) | 783 | researchgate.netnih.gov |

| Raman Spectroscopy | Anhydrous (Form II) | 798 | researchgate.netnih.gov |

| Raman Spectroscopy | Form I | 697 | researchgate.net |

| Raman Spectroscopy | Form II | 463, 798 | researchgate.net |

Mass spectrometry (MS) is an essential tool for determining the molecular weight of lamivudine and for studying its fragmentation patterns, which aids in structural confirmation. nih.gov The molecular weight of lamivudine is 229.26 g/mol . nih.gov In mass spectrometry analysis, lamivudine typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 230.04. acs.orgimpactfactor.org Further fragmentation of this ion produces characteristic product ions, such as the one at m/z 111.93, which are used for quantification and structural elucidation. acs.org The technique is also invaluable for identifying and characterizing degradation products of the drug. nih.gov

| Ion | m/z | Description | Reference |

| [M+H]⁺ | ~230.04 | Protonated parent molecule | acs.orgimpactfactor.org |

| Product Ion | 111.93 | Fragment ion for quantification | acs.org |

X-ray Crystallographic Analysis of Lamivudine Polymorphsnih.govgoogle.com

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, revealing the precise crystal structure of lamivudine's different polymorphic forms.

High-resolution single-crystal X-ray diffraction studies have been instrumental in determining the experimental charge density distribution of lamivudine in its solid state, particularly for the tetragonal polymorph. mdpi.comnih.gov These studies reveal a complex network of intermolecular interactions, including strong hydrogen bonds (N-H···O and O-H···N) and weaker C-H···O and C-H···H-C interactions, which govern the crystal packing. mdpi.comnih.gov The sulfur atom participates in S···S and S···C interactions. mdpi.com The energy of these intermolecular interactions in the crystal has been calculated to be 276.9 kJ/mol. mdpi.comresearchgate.net The crystal structure can also feature the association of water molecules, as seen in a hemihydrate form where two water molecules are linked to four lamivudine molecules through hydrogen bonds. google.com

Lamivudine is known to exist in multiple polymorphic forms, which are different crystalline arrangements of the same molecule. researchgate.netresearchgate.net These forms can be generated by recrystallization from various solvents. researchgate.net At least five polymorphic forms (Form I, II, III, IV, V) and an amorphous form have been identified and characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). google.comresearchgate.net

Form I is a hydrated form, often crystallizing as needle-shaped crystals. researchgate.net It has been described as a hydrate (B1144303) with one water molecule for every five lamivudine molecules. rsc.org

Form II is an anhydrous form, typically appearing as bipyramidal crystals, and is considered a more stable polymorph. researchgate.net

Form III has been identified as a thermodynamically stable hemihydrate (four lamivudine molecules with two water molecules) with good flow properties. google.com

Forms IV and V have also been reported, with Form IV being a solvate and Form V being anhydrous. google.com

The different polymorphs exhibit unique XRPD patterns. For example, Form I shows characteristic peaks at 2θ values of 15.5° and 18.9°, while Form II has peaks at 14.4°, 17.6°, 20.7°, 21.6°, and 26.6°. researchgate.net The existence of these different crystalline structures underscores the importance of controlling crystallization conditions during manufacturing to ensure the desired polymorphic form is produced.

| Polymorph | Key Characteristics | Reference |

| Form I | Hydrated, needle-shaped crystals | rsc.orgresearchgate.net |

| Form II | Anhydrous, bipyramidal crystals, more stable | researchgate.net |

| Form III | Hemihydrate, thermodynamically stable | google.com |

| Form IV | Solvate | google.com |

| Form V | Anhydrous | google.com |

Conformational Landscape and Stereochemical Dynamics

The three-dimensional structure of Lamivudine is crucial to its biological function. The molecule possesses significant conformational flexibility, primarily revolving around the puckering of the oxathiolane ring and the rotation of the cytosine base relative to this ring. These dynamics have been extensively studied to understand its interaction with viral enzymes.

The five-membered 1,3-oxathiolane (B1218472) ring is a key structural feature of Lamivudine. Unlike planar aromatic rings, this saturated heterocyclic ring is non-planar. Its conformation is influenced by the different atomic radii and bonding preferences of the oxygen and sulfur heteroatoms, which introduce asymmetry into the ring structure.

Computational studies and X-ray crystallography have shown that the oxathiolane ring in Lamivudine and related compounds typically adopts an envelope or a twist (puckered) conformation. nih.gov In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The presence of the larger sulfur atom compared to the oxygen atom significantly influences the ring's geometry. This non-planar structure is essential for the molecule's ability to be recognized and incorporated into viral DNA by reverse transcriptase, leading to chain termination. The specific puckering of the ring can also be influenced by its environment, such as interactions within a crystal lattice or a protein binding site. nih.gov

The spatial orientation of the cytosine base with respect to the oxathiolane ring is another critical determinant of Lamivudine's activity. This orientation is defined by the torsion angle around the glycosidic bond (C-N) that connects the two components. researchgate.net Rotational freedom around this bond allows the molecule to adopt various conformations, some of which are more energetically favorable than others.

Conformational studies have identified several stable low-energy conformations for the isolated Lamivudine molecule. nih.gov These conformations are characterized by specific torsion angles. For instance, a computational study identified four relatively stable conformations, with the energy difference between the most and least stable being only 13.7 kJ/mol. nih.gov The specific conformation can be described by key torsion angles, such as C7–N1–C3–O1 and O1–C1–C8–O2. In one study of a tetragonal polymorph, these angles were found to be 31.1(2)° and 50.6(3)°, respectively, corresponding closely to a predicted stable conformation. nih.gov The orientation is stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds. nih.govresearchgate.net This flexibility allows Lamivudine to adapt its shape to fit into the active site of viral polymerases, which differs from the binding of the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov

| Torsion Angle | Observed Value (°) | Compared Conformation | Theoretical Value (°) |

|---|---|---|---|

| C7–N1–C3–O1 | 31.1(2) | Conformation A | 14.3 |

| O1–C1–C8–O2 | 50.6(3) | 47.3 | |

| C7–N1–C3–O1 | - | Conformation B | 46.3 |

| O1–C1–C8–O2 | - | -65.2 |

Theoretical and Computational Structural Chemistry

Theoretical and computational methods are indispensable tools for elucidating the structural and electronic properties of Lamivudine at the atomic level. These approaches complement experimental data and provide insights into the molecule's intrinsic properties and conformational preferences.

Quantum chemical calculations have been widely applied to study Lamivudine. Early computational studies focused on mapping its conformational energy landscape and determining its electronic structure. researchgate.net Methods like the Hartree-Fock (HF) theory have been used to generate potential energy surfaces by systematically rotating key bonds, such as the glycosidic bond and the bond connecting the hydroxymethyl group to the ring. researchgate.net

These calculations allow for the optimization of the molecule's geometry to find the most stable three-dimensional structures. bohrium.com Furthermore, a topological analysis of the electron density, based on the quantum theory of 'Atoms in Molecules' (QTAIM), can be performed on the calculated wave functions. nih.govresearchgate.net This analysis reveals the nature of chemical bonds and non-covalent interactions, such as intramolecular hydrogen bonds, by locating bond critical points (bcps) and quantifying properties like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. nih.gov Such analyses have confirmed the presence of weak C-H···O interactions that stabilize certain conformations of Lamivudine. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have also been employed to reconstruct the theoretical charge density distribution of Lamivudine when bound to an enzyme, providing a bridge between theoretical and biological contexts. nih.gov

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the properties of drug molecules like Lamivudine. bohrium.comnih.gov DFT is often favored for its balance of computational cost and accuracy in describing electronic systems. It is extensively used for geometry optimization and for conducting conformational searches to identify stable conformers. bohrium.comscirp.org

In the context of Lamivudine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental. researchgate.netbohrium.com These calculations provide insights into the molecule's stability and reactivity. For example, DFT has been used to justify the different rates of degradation observed between Lamivudine and the structurally similar Emtricitabine under various stress conditions. nih.gov DFT is also employed to calculate global reactivity descriptors, which help in understanding the electronic properties of the molecule. bohrium.comscirp.org

| Calculated Parameter | Significance in Conformational & Reactivity Studies |

|---|---|

| Optimized Molecular Geometry | Provides the lowest energy 3D structure and bond parameters. |

| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate electronic excitability and chemical reactivity. |

| Global Reactivity Descriptors (e.g., Hardness, Electronegativity) | Quantify the molecule's resistance to changes in its electron distribution and its tendency to attract electrons, respectively. |

| Mulliken Atomic Charges | Indicate the partial charge on each atom, suggesting sites susceptible to electrophilic or nucleophilic attack. |

| Vibrational Frequencies | Used to confirm that an optimized geometry is a true energy minimum and to simulate theoretical IR spectra. bohrium.com |

Mechanism of Action at the Molecular and Cellular Level

Intracellular Phosphorylation Pathways

For lamivudine (B182088) to exert its antiviral effect, it must first be activated within the host cell through a series of phosphorylation steps. ontosight.ai This bioactivation process converts the prodrug into its pharmacologically active form. patsnap.comfrontiersin.org

Role of Deoxycytidine Kinase in Monophosphorylation

Upon entry into the cell, lamivudine is recognized by the cellular enzyme deoxycytidine kinase (dCK). frontiersin.orgnih.gov This enzyme catalyzes the initial and rate-limiting step in the activation pathway: the addition of a phosphate (B84403) group to the 5' hydroxyl moiety of lamivudine, forming lamivudine monophosphate (L-MP). nih.govpharmgkb.org Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating natural deoxyribonucleosides for DNA synthesis and repair. nih.govarcadiascience.com Its ability to phosphorylate lamivudine is a key determinant of the drug's antiviral activity. nih.govresearchgate.net

Subsequent Kinase-Mediated Conversions to Active Triphosphate

Following its initial monophosphorylation, lamivudine monophosphate undergoes two further phosphorylation events. Lamivudine monophosphate is converted to lamivudine diphosphate (B83284) (L-DP) by cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase. pharmgkb.org Subsequently, nucleoside diphosphate kinase catalyzes the final phosphorylation to yield the active moiety, lamivudine triphosphate (L-TP). frontiersin.orgpharmgkb.org This active triphosphate form is a structural analogue of the natural deoxycytidine triphosphate (dCTP). patsnap.com

Enzyme Substrate Recognition and Binding Dynamics

The antiviral activity of lamivudine is centered on its interaction with viral reverse transcriptase enzymes.

Competitive Inhibition of Viral Reverse Transcriptase Enzymes

Lamivudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase (RT) in both HIV and HBV. drugbank.compediatriconcall.com It competes with the natural substrate, dCTP, for the active site of the viral polymerase. patsnap.comfrontiersin.org By binding to the enzyme, lamivudine triphosphate effectively prevents the incorporation of the natural nucleotide, thereby hindering the synthesis of viral DNA. nih.gov

Specificity Against Viral DNA Polymerases versus Host Polymerases

A critical feature of lamivudine's therapeutic success is its high specificity for viral polymerases over host DNA polymerases. patsnap.com While lamivudine triphosphate can weakly inhibit mammalian DNA polymerase α and β, its affinity for viral reverse transcriptase is significantly higher. nih.gov This selectivity is attributed to the structural differences between the viral and host enzymes. Mammalian DNA polymerases possess a 3' to 5' exonuclease proofreading activity that can recognize and excise the incorrectly incorporated lamivudine. In contrast, viral reverse transcriptases lack this proofreading capability, making the incorporation of lamivudine into the viral DNA an irreversible event. europa.eunih.gov

Molecular Mechanisms of DNA Chain Termination

The ultimate mechanism by which lamivudine halts viral replication is through DNA chain termination. drugbank.compediatriconcall.com As a dideoxynucleoside analogue, lamivudine lacks a 3'-hydroxyl group on its sugar moiety. drugbank.comwikipedia.org This structural feature is paramount to its function.

Once lamivudine triphosphate is incorporated into the growing viral DNA strand by the reverse transcriptase, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. wikipedia.orgpatsnap.com This effectively terminates the elongation of the DNA chain, leading to the production of incomplete and non-functional viral DNA. drugbank.compediatriconcall.com This premature termination of DNA synthesis is the final step in lamivudine's antiviral cascade, effectively suppressing viral replication. nih.gov

Table 1: Key Enzymes in Lamivudine Activation

| Enzyme | Role |

| Deoxycytidine Kinase (dCK) | Catalyzes the initial monophosphorylation of lamivudine. frontiersin.orgnih.gov |

| Cytidine Monophosphate/Deoxycytidine Monophosphate Kinase | Converts lamivudine monophosphate to the diphosphate form. pharmgkb.org |

| Nucleoside Diphosphate Kinase | Catalyzes the final phosphorylation to the active triphosphate form. frontiersin.orgpharmgkb.org |

Table 2: Comparison of Lamivudine Triphosphate and Deoxycytidine Triphosphate

| Molecule | Function | Role in DNA Synthesis |

| Lamivudine Triphosphate (L-TP) | Competitive inhibitor of viral reverse transcriptase and DNA chain terminator. drugbank.compediatriconcall.com | Halts elongation of the viral DNA chain. wikipedia.orgpatsnap.com |

| Deoxycytidine Triphosphate (dCTP) | Natural substrate for DNA polymerases. patsnap.com | Essential building block for DNA synthesis. |

Lack of 3'-Hydroxyl Group and Phosphodiester Bond Formation

The core of lamivudine's mechanism lies in its chemical structure, which mimics natural nucleosides but with a critical modification. patsnap.com Specifically, lamivudine is a dideoxynucleoside that lacks the 3'-hydroxyl (-OH) group found on the ribose sugar moiety of natural deoxynucleotides. wikipedia.orgresearchgate.net In normal DNA synthesis, the viral reverse transcriptase (RT) or polymerase enzyme catalyzes the formation of a 3',5'-phosphodiester bond. This bond links the 5' end of an incoming nucleotide to the 3'-hydroxyl group of the last nucleotide in the growing DNA chain. wikipedia.orgbiopharmanotes.com

Because lamivudine triphosphate lacks this essential 3'-OH group, once it is incorporated into the viral DNA chain by the viral polymerase, no further nucleotides can be added. wikipedia.orgbiopharmanotes.compatsnap.com The absence of the 3'-OH group makes the formation of the subsequent 5' to 3' phosphodiester linkage impossible, which is essential for DNA chain elongation. wikipedia.orgdrugbank.com This act effectively terminates the synthesis of the viral DNA, halting viral replication. wikipedia.orgpatsnap.com

Structural Basis of Chain Termination

The structural basis for lamivudine's function as a chain terminator is rooted in its unique stereochemistry. Lamivudine possesses a β-L-oxathiolane ring instead of the conventional ribose ring found in natural nucleosides. pnas.org The active form, lamivudine triphosphate (3TC-TP), competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the reverse transcriptase enzyme. patsnap.comxiahepublishing.comresearchgate.net

The enantiomeric configuration of the lamivudine nucleoside ring is a key feature. pnas.org While natural nucleotides are in the D-configuration, lamivudine is an L-enantiomer. nih.gov This structural difference allows it to be recognized and incorporated by viral reverse transcriptases but makes it a poor substrate for human DNA polymerases, contributing to its selective toxicity. pnas.org Once incorporated, the modified oxathiolane ring, which lacks the 3'-OH group, presents a dead end for the polymerase enzyme, ensuring immediate chain termination. researchgate.netresearchgate.net

Structural Biology of Enzyme-Lamivudine Triphosphate Interactions

The interaction between lamivudine triphosphate and viral polymerases has been extensively studied through structural biology and molecular modeling, providing detailed insights into its binding and the conformational changes it induces in the enzyme.

Active Site Binding Modes and Conformational Changes

Structural analyses of HIV reverse transcriptase (RT) show that the enzyme undergoes significant conformational changes upon nucleotide binding. pnas.org The enzyme transitions from an "open" state to a "closed" complex after the substrate binds. pnas.org Lamivudine triphosphate (3TC-TP) and the natural substrate dCTP bind with nearly equal affinity to the enzyme. pnas.orgnih.gov However, the subsequent steps differ significantly. The incorporation of dCTP is a rapid process, where the isomerization to the closed complex commits the substrate to the reaction. pnas.orgnih.gov

In contrast, the incorporation of 3TC-TP is much slower. pnas.orgnih.gov This allows the conformational change to reach equilibrium, which reveals the tight binding of the analogue. nih.gov The discrimination against 3TC-TP is not based on weaker binding but on a slower rate of incorporation, which is attributed to the misalignment of the substrate and/or catalytic residues within the active site. pnas.orgnih.gov Interactions between the NRTI-triphosphate and adjacent amino acid residues such as Lys65, Arg72, Tyr115, and Gln151 play an important role in stabilizing the enzyme-inhibitor complex. nih.gov For instance, Arg72 has been found to stabilize the oxathiolane sugar moiety through hydrogen bonding, contributing to favorable binding affinity. nih.gov

| Feature | dCTP (Natural Substrate) | 3TC-TP (Lamivudine Triphosphate) |

| Binding Affinity | High | High (nearly equal to dCTP) pnas.orgnih.gov |

| Binding State | Binding does not reach equilibrium pnas.orgnih.gov | Binding reaches equilibrium pnas.orgnih.gov |

| Incorporation Rate | Fast nih.gov | Slow pnas.orgnih.gov |

| Enzyme Conformation | Induces a "closed" complex committing to reaction pnas.orgnih.gov | Induces a "closed" complex, but misalignment slows incorporation pnas.orgnih.gov |

Molecular Modeling of Lamivudine-Enzyme Complexes

Molecular modeling and dynamics simulations have been crucial in elucidating the interactions between lamivudine and viral polymerases at an atomic level. rsc.orgacs.org These studies have helped to understand the mechanisms of drug resistance. rsc.org For example, the M184V mutation in HIV reverse transcriptase causes high-level resistance to lamivudine. rsc.org Molecular dynamics simulations revealed that this mutation leads to a steric conflict between the β-branched side chain of the valine residue and the oxathiolane ring of lamivudine. pnas.orgrsc.org This steric hindrance perturbs the binding of the inhibitor. pnas.org

Modeling studies of the Hepatitis B Virus (HBV) polymerase have provided similar insights. A three-dimensional homology model of the HBV polymerase active site was constructed to study lamivudine binding. nih.govasm.org These models suggest that, similar to HIV RT, mutations in the conserved YMDD motif (e.g., M552V/I) cause steric conflict with lamivudine's oxathiolane ring, leading to resistance. pnas.orgasm.org Specifically, a steric clash between the Cγ2-methyl group of the mutated valine or isoleucine residue and the sulfur atom of the oxathiolane ring is thought to be responsible for resistance. asm.org Docking analyses have been used to predict the binding affinity, with studies showing favorable binding energies for lamivudine triphosphate in the catalytic site of viral polymerases. frontiersin.orgresearchgate.net

| Enzyme | Key Residues in Interaction/Resistance | Molecular Modeling Finding |

| HIV Reverse Transcriptase | M184, Y115, Q151 pnas.orgnih.govrsc.org | M184V mutation causes steric hindrance with the oxathiolane ring, reducing binding affinity. pnas.orgrsc.org |

| HBV Polymerase | L180, M204 (YMDD motif) nih.gov | M204V/I mutation creates steric conflict with the oxathiolane ring, leading to reduced binding affinity of lamivudine. nih.govasm.org |

| SARS-CoV-2 RdRp | Catalytic residues frontiersin.org | In silico modeling shows lamivudine triphosphate can bind to the catalytic site with high affinity, suggesting potential for inhibition. frontiersin.org |

Biochemical Metabolism and Intracellular Fate in Research Models

Enzymatic Conversion Pathways in Cell Culture Systems

For Lamivudine (B182088) to exert its antiviral effect, it must first be converted into its active form, a process of anabolic phosphorylation that occurs within the host cell. drugbank.com Cell culture models have been instrumental in elucidating this multi-step enzymatic cascade.

Following the formation of 3TC-MP, the subsequent phosphorylation to Lamivudine diphosphate (B83284) (3TC-DP) is carried out by cytidine (B196190) monophosphate/deoxycytidine monophosphate (CMP/dCMP) kinase . clinpgx.org The final and rate-limiting step in the activation pathway is the phosphorylation of 3TC-DP to the pharmacologically active moiety, Lamivudine triphosphate (3TC-TP). clinpgx.org This conversion is catalyzed by enzymes such as 3'-phosphoglycerate kinase (PGK) or nucleoside diphosphate (NDP) kinase . clinpgx.org

The formation of Lamivudine triphosphate (3TC-TP) is the culmination of the intracellular anabolic pathway. Once formed, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into viral DNA. clinpgx.org

However, the intracellular concentration of 3TC-TP is tightly regulated by both anabolic and catabolic pathways. While kinases build up the active metabolite, other enzymes are responsible for its degradation. The deactivation process can occur through dephosphorylation. For instance, 5'-nucleotidases or phosphatases can catalyze the conversion of 3TC-MP back to the parent compound, Lamivudine. clinpgx.org

Furthermore, research has identified two salvage pathways that contribute to the degradation of the active triphosphate form. In these pathways, 3TC-TP is first converted to 3TC-DP-choline by choline cytidyl transferase or to 3TC-DP-ethanolamine by p-ethanolamine cytidyl transferase. Subsequently, these intermediates are converted back to 3TC-MP, effectively reducing the intracellular pool of the active triphosphate. clinpgx.org

Table 1: Key Enzymes in the Intracellular Metabolism of Lamivudine

| Metabolic Step | Precursor | Product | Key Enzyme(s) |

| Activation | |||

| First Phosphorylation | Lamivudine | Lamivudine Monophosphate (3TC-MP) | Deoxycytidine kinase (dCK) |

| Second Phosphorylation | 3TC-MP | Lamivudine Diphosphate (3TC-DP) | CMP/dCMP kinase |

| Third Phosphorylation | 3TC-DP | Lamivudine Triphosphate (3TC-TP) | PGK or NDP kinase |

| Degradation | |||

| Triphosphate Catabolism | 3TC-TP | 3TC-MP (via intermediates) | Choline cytidyl transferase, p-ethanolamine cytidyl transferase |

| Monophosphate Dephosphorylation | 3TC-MP | Lamivudine | 5'-nucleosidase, phosphatases |

Intracellular Pharmacokinetics and Metabolite Retention

The efficacy of Lamivudine is not only dependent on its activation but also on its ability to enter and remain within the target cells at therapeutic concentrations.

Lamivudine enters host cells through a combination of passive diffusion and active transport mechanisms. clinpgx.org Its hydrophilic nature allows for some degree of passive movement across the cell membrane down its concentration gradient. However, its uptake is significantly facilitated by carrier-mediated transport. clinpgx.org

Key active uptake transporters that have been identified to facilitate the entry of Lamivudine into cells include members of the solute carrier (SLC) family, specifically SLC22A1, SLC22A2, and SLC22A3 . clinpgx.org Conversely, the cell also possesses efflux transporters that actively pump Lamivudine and its metabolites out of the cell, thereby influencing the net intracellular concentration. These include members of the ATP-binding cassette (ABC) transporter superfamily such as ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, and ABCG2 . clinpgx.org Notably, the monophosphate form of Lamivudine can be actively transported out of the cell by ABCC4. clinpgx.org

A prolonged intracellular half-life of the active 3TC-TP metabolite is a desirable pharmacokinetic property, as it allows for sustained inhibition of viral replication. The ionic charge of the phosphate (B84403) groups on the metabolites helps to trap them intracellularly, contributing to their long retention times compared to the parent drug in plasma. nih.gov Studies in various cell lines have quantified the persistence of 3TC-TP.

In in vitro studies, the intracellular half-life of 3TC-TP has been shown to vary depending on the cell type. For example, in HIV-1 infected cell lines, the half-life ranges from 10.5 to 15.5 hours. nih.gov In cell lines infected with Hepatitis B virus (HBV), the intracellular half-life of the active metabolite is even longer, estimated to be between 17 and 19 hours. nih.gov In peripheral blood mononuclear cells (PBMCs), the half-life of 3TC-TP is approximately 15 to 16 hours. nih.gov This long half-life supports less frequent dosing regimens. nih.gov

Table 2: Intracellular Half-Life of Lamivudine Triphosphate (3TC-TP) in Different Cell Models

| Cell Model | Intracellular Half-Life (Hours) |

| HIV-1 Infected Cell Lines | 10.5 - 15.5 |

| HBV Infected Cell Lines | 17 - 19 |

| Peripheral Blood Mononuclear Cells (PBMCs) | ~15 - 16 |

Enzymatic Biotransformation and Byproducts

While the primary metabolic fate of Lamivudine within the cell is phosphorylation, a minor portion of the drug undergoes biotransformation to other metabolites. This is considered a minor route of elimination for the compound. drugbank.com

The principal and only known byproduct of this biotransformation in humans is the trans-sulfoxide metabolite . drugbank.com This metabolite is pharmacologically inactive. nih.gov The enzymatic reaction responsible for its formation is catalyzed by sulfotransferases . drugbank.com Quantitatively, this pathway accounts for a small fraction of the drug's disposition, with approximately 5% to 10% of a dose being excreted in the urine as the trans-sulfoxide metabolite. drugbank.comclinpgx.org The majority of Lamivudine, around 70%, is eliminated unchanged in the urine. clinpgx.orgnih.gov

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Lamivudine, 3TC | Lamivudine, (+/-)-trans- (specifically, the (-)-enantiomer is active) |

| 3TC-MP | Lamivudine monophosphate |

| 3TC-DP | Lamivudine diphosphate |

| 3TC-TP | Lamivudine triphosphate |

| dCK | Deoxycytidine kinase |

| CMP/dCMP kinase | Cytidine monophosphate/deoxycytidine monophosphate kinase |

| PGK | 3'-phosphoglycerate kinase |

| NDP kinase | Nucleoside diphosphate kinase |

| SLC | Solute carrier |

| ABC | ATP-binding cassette |

Formation of Sulfoxide (B87167) Metabolites in Isolated Systems

The metabolism of Lamivudine is a minor pathway for its elimination from the body. drugbank.com In humans, the primary and only known metabolite identified is the trans-sulfoxide metabolite. drugbank.com This metabolite is considered inactive. clinpgx.org Research indicates that approximately 5-10% of a dose of Lamivudine is recovered in the urine as this trans-sulfoxide metabolite. clinpgx.org The formation of this sulfoxide derivative represents a biotransformation of the parent compound. drugbank.com The majority of Lamivudine, about 70%, is excreted unchanged in the urine. clinpgx.org

Table 1: Lamivudine Metabolism Summary

| Parent Compound | Metabolite | Percentage of Excreted Dose |

|---|---|---|

| Lamivudine | trans-sulfoxide | 5-10% clinpgx.org |

Investigation of Non-CYP450 Mediated Metabolism

Investigations into the metabolic pathways of Lamivudine have consistently shown that it does not undergo significant metabolism by the cytochrome P450 (CYP450) enzyme system. nih.gov This is supported by pharmacokinetic studies comparing healthy individuals with those having moderate to severe hepatic dysfunction, which found no significant differences in the concentration and profile of Lamivudine, suggesting minimal metabolism by liver enzymes like CYP450. researchgate.net

The biotransformation of Lamivudine to its trans-sulfoxide metabolite is catalyzed by non-CYP450 enzymes. Specifically, this reaction has been attributed to sulfotransferases. drugbank.com Another important family of non-CYP450 enzymes, the flavin-containing monooxygenases (FMOs), is known for its role in the metabolism of xenobiotics containing nucleophilic heteroatoms, such as the sulfur atom in Lamivudine. nih.govnih.govwikipedia.org FMOs are microsomal enzymes that catalyze the oxygenation of a variety of compounds, converting lipophilic xenobiotics into more polar and readily excretable metabolites. nih.govwikipedia.org The metabolism of drugs predominantly by FMOs can offer clinical advantages, as these enzymes are generally not readily induced or inhibited. nih.gov

Table 2: Enzyme Systems in Lamivudine Metabolism

| Enzyme System | Role in Lamivudine Metabolism | Evidence |

|---|---|---|

| Cytochrome P450 (CYP450) | Not significantly involved nih.govresearchgate.net | Pharmacokinetic studies in patients with hepatic dysfunction show no change in Lamivudine profile. researchgate.net |

| Sulfotransferases | Catalyzes the formation of the trans-sulfoxide metabolite. drugbank.com | Identified as the enzyme responsible for the biotransformation. drugbank.com |

Mechanisms of Antiviral Resistance Development Molecular and Genomic Focus

Characterization of Viral Polymerase Mutations

The primary mechanism of action for lamivudine (B182088) involves its intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV). It gets incorporated into the growing viral DNA chain, causing premature termination due to the lack of a 3'-hydroxyl group. asm.org Resistance arises from specific amino acid substitutions in these enzymes, which are encoded by the viral genome.

YMDD Motif Mutations in Hepatitis B Virus (HBV)

The catalytic core of the HBV DNA polymerase contains a highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif, which is crucial for its enzymatic function. asm.org The most common mutations conferring resistance to lamivudine occur within this motif, specifically at the methionine residue (M552). asm.orgnih.gov Prolonged lamivudine therapy can select for viral variants with substitutions at this position, most frequently to valine (M552V) or isoleucine (M552I). asm.orgnih.gov These mutations are often accompanied by a compensatory mutation, L528M. asm.orgnih.gov

The emergence of these YMDD mutants is a significant clinical challenge, often leading to a rebound in HBV DNA levels, a phenomenon termed virologic breakthrough. nih.govchl.co.nz Studies have shown that while the wild-type virus is suppressed by lamivudine, the resistant mutants can replicate, although often less efficiently than the wild-type virus in the absence of the drug. nih.gov Upon cessation of lamivudine therapy, the wild-type virus can re-emerge and outcompete the mutant strains. nih.gov

Distinct lamivudine-resistant mutants can also emerge over time, replacing the original YMDD-motif mutants and contributing to ongoing chronic hepatitis. bohrium.com For instance, mutations such as A529T and L528M/M552I have been identified in patients on long-term lamivudine therapy. bohrium.com Some of these mutations, like A529T, have been shown to be lamivudine-dependent for their replication in vitro. bohrium.com

Table 1: Key Lamivudine Resistance Mutations in HBV Polymerase

| Mutation | Location | Consequence |

|---|---|---|

| M552V/I | YMDD Motif | Primary resistance to lamivudine |

| L528M | Near YMDD Motif | Compensatory mutation, often co-occurs with M552V/I |

| A529T | Near YMDD Motif | Can emerge during prolonged therapy, may be lamivudine-dependent |

| L180M | Reverse Transcriptase Domain | Associated with lamivudine resistance, often with M204V |

M184V/I Mutations in HIV-1 Reverse Transcriptase

Analogous to the YMDD mutations in HBV, the primary mutations conferring high-level resistance to lamivudine in HIV-1 occur at codon 184 of the reverse transcriptase (RT) enzyme. mdpi.compreprints.org The methionine at this position is typically replaced by either valine (M184V) or isoleucine (M184I). oup.com The M184V mutation is particularly common and is selected for rapidly under lamivudine pressure. mdpi.comnih.gov

The M184V mutation not only confers resistance to lamivudine and the closely related drug emtricitabine, but it also has other significant effects. mdpi.comnih.gov It has been shown to reduce the viral replication capacity, or "fitness," in the absence of the drug. asm.org Interestingly, the presence of the M184V mutation can delay the development of resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) and can even increase the susceptibility of the virus to tenofovir (B777). mdpi.comnih.gov

The selection of the M184V mutation is a key factor in the virological failure of antiretroviral therapy regimens containing lamivudine. mdpi.com Despite conferring high-level resistance, some studies suggest a residual benefit of continuing lamivudine even in the presence of the M184V mutation, possibly due to the reduced viral fitness it imparts. nih.gov

Molecular Basis of Drug-Resistant Phenotypes

The genetic mutations described above translate into specific molecular changes that underpin the drug-resistant phenotype. These changes primarily involve steric hindrance at the enzyme's active site and conformational alterations that affect substrate binding and enzyme function.

Steric Hindrance Mechanisms at the Active Site

A primary mechanism of lamivudine resistance, particularly for the M184V/I mutations in HIV-1 RT and the analogous M552V/I mutations in HBV polymerase, is steric hindrance. nih.govpnas.orgnih.gov Lamivudine, a β-L-nucleoside analog, has a unique oxathiolane ring. asm.org Molecular modeling and structural studies have revealed that the substitution of the smaller methionine residue with the bulkier, β-branched amino acids valine or isoleucine at position 184 (in HIV-1 RT) or 552 (in HBV polymerase) creates a physical clash with the oxathiolane ring of lamivudine triphosphate. asm.orgpnas.orgnih.gov

This steric conflict makes it more difficult for the lamivudine analog to bind to the active site of the mutant enzyme, thereby reducing its incorporation into the growing DNA chain. pnas.orgnih.gov The side chains of valine and isoleucine have a β-methyl group that protrudes into the space that would normally be occupied by the sulfur atom of lamivudine's oxathiolane ring. asm.orgpnas.org This unfavorable interaction significantly decreases the binding affinity of the drug for the mutant enzyme, leading to resistance.

Conformational Changes in Viral Enzymes Leading to Resistance

Beyond direct steric clashes, resistance mutations can also induce more subtle conformational changes in the viral polymerase that contribute to the drug-resistant phenotype. In HIV-1 RT, the M184I mutation has been shown to cause a repositioning of the DNA template-primer within the enzyme's active site. pnas.org This shift can interfere with the formation of a catalytically competent complex when lamivudine triphosphate is the incoming substrate, further contributing to resistance. nih.gov

Genotypic and Phenotypic Resistance Studies in vitro

The relationship between specific genetic mutations (genotype) and the observable level of drug resistance (phenotype) is a critical area of research. In vitro studies are essential for characterizing these relationships and understanding the mechanisms of resistance.

Genotypic assays, such as DNA sequencing, are used to identify specific resistance-conferring mutations in the viral polymerase gene. chl.co.nzoup.com These assays can detect the presence of known resistance mutations like M184V in HIV and M552V/I in HBV. chl.co.nzoup.com The presence of these mutations is a strong predictor of lamivudine resistance.

Phenotypic assays, on the other hand, directly measure the susceptibility of a viral isolate to a drug in cell culture. asm.orgnih.gov These assays determine the concentration of the drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 value for a given viral strain compared to the wild-type virus indicates reduced susceptibility, or resistance.

In vitro studies have been instrumental in confirming the high-level resistance conferred by the M184V mutation in HIV-1 and the M552V/I mutations in HBV. asm.orgasm.org For example, in vitro experiments have demonstrated that the M552V/I mutations in HBV polymerase lead to an 8- to 30-fold increase in the inhibition constant (Ki) for lamivudine triphosphate. asm.orgresearchgate.net Similarly, the M184V mutation in HIV-1 RT results in a significant increase in the IC50 for lamivudine. asm.org

Table 2: In Vitro Phenotypic Susceptibility of HIV-1 Variants to Lamivudine

| HIV-1 RT Mutations | Lamivudine Fold Change in EC50 | Reference |

|---|---|---|

| Wild-type | 1.0 | asm.org |

| M184V | >128 | asm.org |

| K65R + M184V | >128 | asm.org |

| L74V + M184V | >128 | asm.org |

EC50 (50% effective concentration) is a measure of drug potency.

In Vitro Selection of Resistant Variants

The selection of drug-resistant viral variants is a process that can be replicated and studied in controlled laboratory settings. For HIV-1, in vitro passage experiments are crucial for predicting which genetic resistance profiles may emerge in patients. asm.orgstanford.edu In studies involving the CRF08_BC strain of HIV-1, which is prevalent in Southern China, resistance to lamivudine was readily selected. nih.gov The dominant mutation that emerged in these cultures was the M184I substitution in the reverse transcriptase (RT) domain. nih.gov This finding is consistent with broader in vitro studies on various HIV-1 subtypes, where the M184I or M184V mutation is consistently selected under lamivudine pressure. asm.orgasm.org

Similarly, for HBV, in vitro models have been instrumental in understanding resistance mechanisms. Replication-competent HBV constructs containing mutations associated with lamivudine resistance, such as rtL180M/M204V and rtM204I, have been used to create stable cell lines that express the resistant virus. asm.org These cell lines serve as a platform for screening the activity of other antiviral compounds against lamivudine-resistant HBV. asm.org Interestingly, while lamivudine-resistant HBV variants emerge readily in patients undergoing long-term therapy, the in vitro selection of these variants has proven to be a less common event, often requiring extended periods of drug exposure in cell culture. asm.org

The process of in vitro selection typically involves propagating the virus in the presence of increasing concentrations of the antiviral drug. nih.gov This selective pressure favors the survival and replication of viral strains that harbor mutations conferring reduced susceptibility to the drug. Through successive passages, these resistant variants become the dominant population in the culture. nih.govnih.gov Genotypic analysis of these selected variants then allows for the precise identification of the mutations responsible for resistance. nih.govnih.gov

Quantitative Assessment of Reduced Susceptibility

The reduced susceptibility of viral variants to an antiviral agent is quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates reduced susceptibility. iasusa.org

For lamivudine, the emergence of specific mutations in the viral reverse transcriptase leads to significant increases in the IC50. In HIV-1, the M184V mutation can reduce susceptibility to lamivudine by approximately 100-fold. asm.org The M184I mutation also confers high-level resistance, with some studies reporting over a 1,000-fold decrease in susceptibility. nih.gov

In the context of HBV, cell lines expressing lamivudine-resistant mutations exhibit a marked decrease in sensitivity to the drug. For the rtM204I and rtL180M/M204V mutants, the IC50 values for lamivudine were found to be shifted by 450-fold and 3,000-fold, respectively, compared to the wild-type virus. asm.org Another study demonstrated that while wild-type HBV has a lamivudine IC50 of less than 1 μM, resistant variants showed IC50 values ranging from 2.2 to 7 μM. nih.gov The rtA181T mutation, a less common resistance pathway, has been shown to reduce lamivudine susceptibility by 3.0- to 3.9-fold in vitro. asm.org

The following table summarizes the fold-change in IC50 values for various lamivudine-resistant HBV mutants compared to wild-type HBV.

| HBV Mutant | Fold Increase in Lamivudine IC50 |

| rtM204I | 450 |

| rtL180M/M204V | 3,000 |

| rtA181T | 3.0-3.9 |

This table is interactive. Users can sort and filter the data.

It is important to note that IC50 values can be influenced by the experimental conditions, such as the cell line used and the duration of drug exposure. researchgate.net Therefore, while providing a quantitative measure of resistance, these values should be interpreted within the context of the specific assay used. researchgate.net

Evolutionary Dynamics of Viral Resistance

The development of antiviral resistance is an evolutionary process driven by the interplay of mutation, selection, and viral population dynamics. The high replication rate and error-prone nature of viral reverse transcriptases generate a diverse population of viral variants, known as a quasispecies. weikeimg.comspandidos-publications.com

Accumulation of Compensatory Mutations

Primary resistance mutations, such as those in the YMDD motif of the HBV polymerase (rtM204V/I), often come at a cost to the virus, leading to reduced replication efficiency or "fitness". nih.govnih.govamegroups.org To counteract this, the virus may acquire additional mutations, known as compensatory mutations, which restore or enhance viral replication capacity. nih.govnih.govnih.gov

In HBV, the rtL180M mutation is a common compensatory mutation that is frequently co-selected with rtM204V. nih.govamegroups.orgnih.gov While the rtM204V mutation alone reduces the replication capacity of the virus, the addition of the rtL180M mutation can partially restore it. amegroups.org Another significant compensatory mutation is rtV173L, which is often found in conjunction with rtL180M and rtM204V. nih.govnih.gov In vitro studies have shown that the rtV173L mutation does not directly alter drug sensitivity but enhances viral replication efficiency, restoring it to near wild-type levels in the presence of the rtL180M/rtM204V mutations. nih.gov

The following table details common primary and compensatory mutations associated with lamivudine resistance in HBV.

| Mutation | Type | Function |

| rtM204V/I | Primary | Confers resistance to lamivudine. nih.gov |

| rtL180M | Compensatory | Partially restores replication fitness of rtM204V mutants. amegroups.orgnih.gov |

| rtV173L | Compensatory | Enhances replication efficiency of lamivudine-resistant HBV. nih.govfrontierspartnerships.org |

| rtL80V/I | Compensatory | Detected in conjunction with primary resistance mutations. nih.govviralhepatitisjournal.org |

This table is interactive. Users can sort and filter the data.

The accumulation of these compensatory mutations is a key aspect of the evolutionary dynamics of viral resistance, allowing the virus to maintain high levels of replication in the face of antiviral pressure. The early detection of both primary and compensatory mutations is therefore important for guiding treatment strategies. nih.gov

Cross-Resistance Patterns with Other Nucleoside Analogues

The development of resistance to one nucleoside analogue can affect the efficacy of other drugs in the same class, a phenomenon known as cross-resistance. nih.gov This is a critical consideration in the long-term management of chronic viral infections, as it can limit future treatment options.

Lamivudine-resistant HBV variants, particularly those with mutations in the YMDD motif, exhibit high-level cross-resistance to other L-nucleosides. nih.gov In vitro studies have demonstrated that HBV strains with lamivudine resistance mutations are also highly resistant to emtricitabine, telbivudine, clevudine, and torcitabine. nih.govnatap.org This is due to the similar molecular structures and target sites of action of these L-nucleoside analogues. wiley.com

Conversely, lamivudine-resistant HBV generally remains sensitive to acyclic phosphonate (B1237965) nucleotides such as adefovir (B194249) and tenofovir. nih.govnatap.orgmedscape.org However, some studies suggest that there may be a degree of cross-resistance between adefovir and tenofovir in certain contexts. medscape.org

Entecavir (B133710), a cyclopentane (B165970) nucleoside analogue, shows reduced susceptibility against lamivudine-resistant HBV. nih.govnatap.org The presence of lamivudine resistance mutations can decrease the efficacy of entecavir, with the M204I mutant showing a particularly significant reduction in susceptibility. natap.org The emergence of entecavir resistance often occurs in patients with pre-existing lamivudine resistance, following a "two-hit" model where lamivudine resistance mutations are selected first, followed by additional entecavir-specific mutations. gutnliver.org

In the context of HIV-1, the M184V mutation, which confers high-level resistance to lamivudine, can also cause cross-resistance to abacavir (B1662851) and may lead to some level of cross-resistance to didanosine. oup.com

The table below summarizes the cross-resistance patterns of lamivudine-resistant HBV with other nucleoside/nucleotide analogues.

| Antiviral Agent | Chemical Class | Susceptibility of Lamivudine-Resistant HBV |

| Emtricitabine | L-nucleoside | High-level cross-resistance. nih.gov |

| Telbivudine | L-nucleoside | High-level cross-resistance. nih.govnih.gov |

| Clevudine | L-nucleoside | High-level cross-resistance. nih.govasm.org |

| Adefovir | Acyclic phosphonate nucleotide | Generally sensitive. nih.govxiahepublishing.com |

| Tenofovir | Acyclic phosphonate nucleotide | Generally sensitive. nih.govmedscape.org |

| Entecavir | Cyclopentane nucleoside analogue | Reduced susceptibility. nih.govnih.gov |

This table is interactive. Users can sort and filter the data.

Understanding these cross-resistance patterns is essential for selecting appropriate subsequent therapies for patients who have developed resistance to lamivudine. nih.govnatap.org

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Stereochemistry on Biochemical Activity